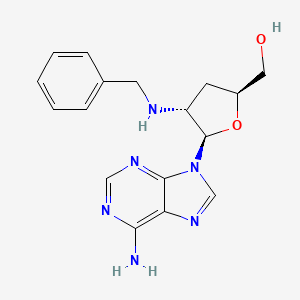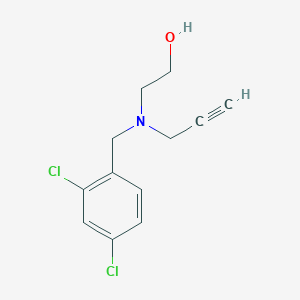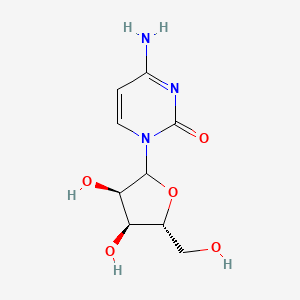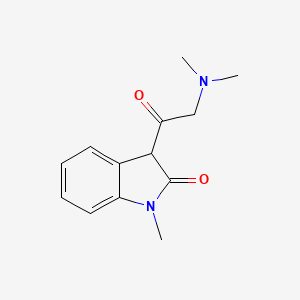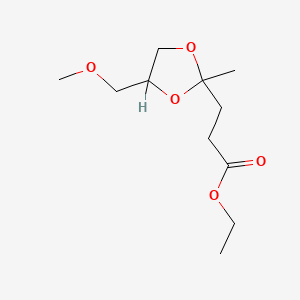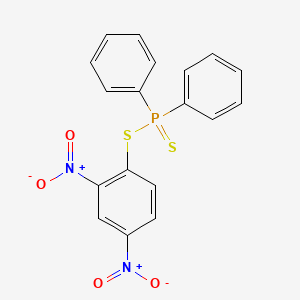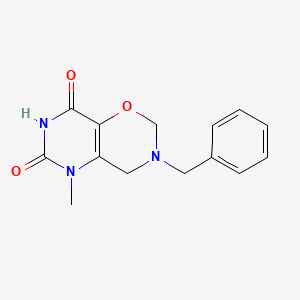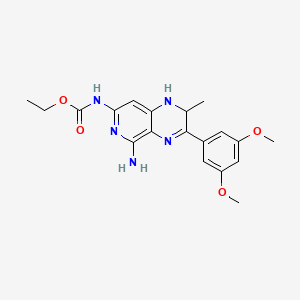
Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: 3,5-dimethoxybenzaldehyde, ammonium acetate
Conditions: Heating under nitrogen atmosphere
Reaction: Condensation reaction
Step 3: Formation of Carbamate Ester
Reagents: Ethyl chloroformate, triethylamine
Conditions: Room temperature
Reaction: Nucleophilic substitution
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-pyrazinyl core, followed by the introduction of the amino and dimethoxyphenyl groups. The final step involves the formation of the carbamate ester.
-
Step 1: Formation of Pyrido-Pyrazinyl Core
Reagents: 2-methylpyridine, hydrazine hydrate
Conditions: Reflux in ethanol
Reaction: Cyclization to form the pyrazinyl ring
化学反応の分析
Types of Reactions
Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Hydrogen gas, palladium on carbon catalyst
Substitution: Bromine, iron(III) bromide catalyst
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Brominated dimethoxyphenyl derivatives
科学的研究の応用
Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate can be compared with other similar compounds, such as:
This compound: Similar structure but different substituents.
This compound: Similar core structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity.
特性
CAS番号 |
87607-26-9 |
|---|---|
分子式 |
C19H23N5O4 |
分子量 |
385.4 g/mol |
IUPAC名 |
ethyl N-[5-amino-3-(3,5-dimethoxyphenyl)-2-methyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C19H23N5O4/c1-5-28-19(25)23-15-9-14-17(18(20)22-15)24-16(10(2)21-14)11-6-12(26-3)8-13(7-11)27-4/h6-10,21H,5H2,1-4H3,(H3,20,22,23,25) |
InChIキー |
CHBJYUZNRMSQCX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC(=CC(=C3)OC)OC)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


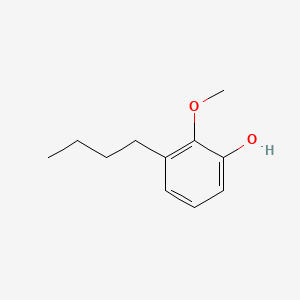
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)

